![molecular formula C19H18BrNO2 B5200947 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5200947.png)
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is a synthetic organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with a 2-(2-bromo-4,6-dimethylphenoxy)ethoxy group, which imparts unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline typically involves a multi-step process. One common method includes the following steps:
Bromination: The starting material, 4,6-dimethylphenol, is brominated using bromine in the presence of a suitable catalyst to yield 2-bromo-4,6-dimethylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide under basic conditions to form 2-(2-bromo-4,6-dimethylphenoxy)ethanol.
Quinoline Formation: The final step involves the reaction of 2-(2-bromo-4,6-dimethylphenoxy)ethanol with 8-hydroxyquinoline in the presence of a dehydrating agent to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
化学反应分析
Types of Reactions
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups replacing the bromine atom.
科学研究应用
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline has several scientific research applications, including:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It is used as a probe to study cellular processes and pathways.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
作用机制
The mechanism of action of 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biological pathways. The exact mechanism may vary depending on the specific application and target.
相似化合物的比较
Similar Compounds
- 8-[2-(4-chloro-2,5-dimethylphenoxy)ethoxy]quinoline
- 8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]-2-methylquinoline
Uniqueness
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline is unique due to the presence of the 2-(2-bromo-4,6-dimethylphenoxy)ethoxy group, which imparts distinct chemical and biological properties compared to other quinoline derivatives
属性
IUPAC Name |
8-[2-(2-bromo-4,6-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-13-11-14(2)19(16(20)12-13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBENJXHJJPVJBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)OCCOC2=CC=CC3=C2N=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
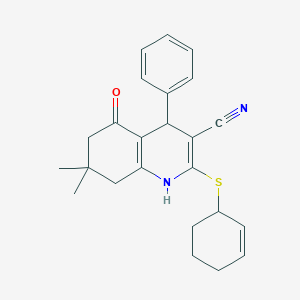
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5200883.png)
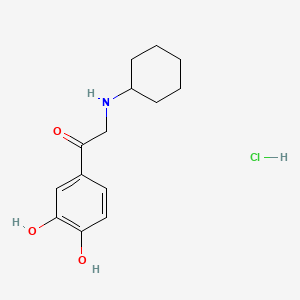
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-butoxybenzamide](/img/structure/B5200894.png)
![N-[4-(benzimidazol-1-yl)-4-oxobutyl]-4-chloro-N-methylbenzenesulfonamide](/img/structure/B5200909.png)
![N-[5-[2-(4-hydroxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide;hydrobromide](/img/structure/B5200913.png)
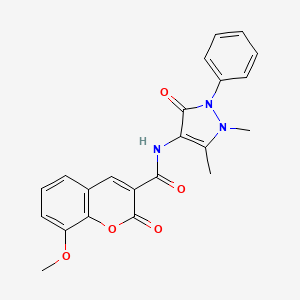
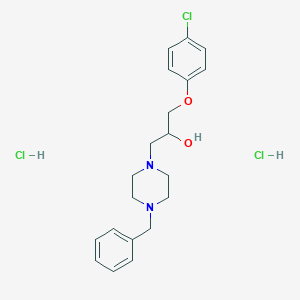
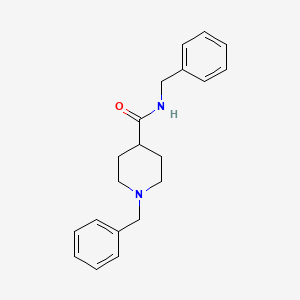
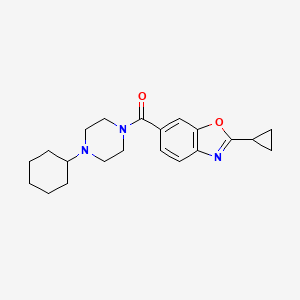
![17-[2-(1-naphthylamino)ethyl]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5200935.png)
![(5E)-1-(4-chlorophenyl)-5-[4-(prop-2-yn-1-yloxy)benzylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B5200940.png)
![(4-bromophenyl)[5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B5200950.png)
![2-chloro-N-(1-{1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B5200962.png)
